N-(4-(indoline-1-carbonyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide
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Overview
Description
N-(4-(indoline-1-carbonyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide is a complex organic compound that features an indoline moiety, a tetrahydrobenzo[d]thiazole ring, and a benzamide group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives , it can be inferred that the compound may influence multiple biochemical pathways
Pharmacokinetics
The biological activities of indole derivatives suggest that they are likely to have good bioavailability .
Result of Action
Given the various biological activities associated with indole derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular level.
Biochemical Analysis
Cellular Effects
Given the broad spectrum of biological activities associated with indole derivatives , it is plausible that this compound could influence cell function in a variety of ways, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
As an indole derivative, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(indoline-1-carbonyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Indoline-1-carbonyl Chloride: Indoline is reacted with thionyl chloride to form indoline-1-carbonyl chloride.
Cyclization to Form Tetrahydrobenzo[d]thiazole: The indoline-1-carbonyl chloride is then reacted with 2-aminothiophenol under acidic conditions to form the tetrahydrobenzo[d]thiazole ring.
Coupling with Benzamide: Finally, the tetrahydrobenzo[d]thiazole intermediate is coupled with benzoyl chloride in the presence of a base to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(4-(indoline-1-carbonyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving indoline and thiazole derivatives.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anticancer, antimicrobial, or anti-inflammatory activities.
Industry: It might be used in the development of new materials or as a catalyst in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Indoline Derivatives: Compounds such as indoline-2,3-dione and indoline-2-carboxylic acid share the indoline moiety.
Thiazole Derivatives: Compounds like 2-aminothiazole and benzothiazole share the thiazole ring structure.
Benzamide Derivatives: Compounds such as N-phenylbenzamide and N-methylbenzamide share the benzamide group.
Uniqueness
N-(4-(indoline-1-carbonyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide is unique due to its combination of indoline, tetrahydrobenzo[d]thiazole, and benzamide moieties. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[4-(2,3-dihydroindole-1-carbonyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2S/c27-21(16-8-2-1-3-9-16)25-23-24-20-17(10-6-12-19(20)29-23)22(28)26-14-13-15-7-4-5-11-18(15)26/h1-5,7-9,11,17H,6,10,12-14H2,(H,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFBAYFGTABPIJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)SC(=N2)NC(=O)C3=CC=CC=C3)C(=O)N4CCC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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